molecular formula C18H17N5O4S B2742842 3-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034228-76-5

3-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2742842
CAS RN: 2034228-76-5
M. Wt: 399.43
InChI Key: AMCIJXKVCABFOF-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antioxidant Properties

The compound’s structure suggests it may exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative damage to cells and contribute to various diseases. Researchers could investigate its radical scavenging activity using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method . Further studies could explore its potential as a natural antioxidant or as an ingredient in pharmaceutical formulations.

Anticancer Activity

Given the compound’s resemblance to existing anticancer drugs, it’s worth exploring its cytotoxic effects. Researchers could evaluate its impact on cancer cell lines, such as colorectal carcinoma cells (e.g., RKO cells). Preliminary results indicate that some derivatives of this compound exhibit cytotoxicity, with compound 3i showing promising scavenging activity and an IC50 of 6.2 µM . Investigating the underlying mechanisms of action and potential pathways (e.g., autophagy or apoptosis) would be valuable.

Antileishmanial Applications

Pyrazole-bearing compounds have demonstrated potent antileishmanial activity. Researchers could assess whether this compound shows efficacy against Leishmania parasites, which cause leishmaniasis—a neglected tropical disease. In vitro and in vivo studies could provide insights into its therapeutic potential .

Antimalarial Properties

Considering the compound’s heterocyclic structure, it might also exhibit antimalarial effects. Researchers could evaluate its activity against Plasmodium species responsible for malaria. Molecular docking studies could predict its interactions with key malarial enzymes or proteins .

Other Pharmacological Activities

Given the diversity of pyrazole-based compounds, researchers could explore additional pharmacological effects. These might include interactions with receptors (e.g., GPCRs), enzyme inhibition, or effects on neurotransmission.

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of novel drugs .

properties

IUPAC Name

3-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-22-11-13(10-20-22)15-7-12(5-6-19-15)9-21-28(25,26)14-3-4-17-16(8-14)23(2)18(24)27-17/h3-8,10-11,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCIJXKVCABFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

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